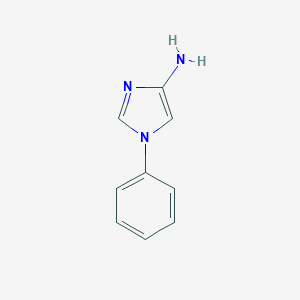![molecular formula C18H14ClNO4 B185973 (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 7000-46-6](/img/structure/B185973.png)
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one varies depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been shown to inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. In agriculture, it acts as a photosystem II inhibitor, preventing the conversion of light energy into chemical energy in plants. In materials science, it exhibits charge transport properties due to its π-conjugated structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one depend on its concentration and application. In medicine, it has been shown to induce cell death in cancer cells and reduce inflammation in animal models. In agriculture, it can cause chlorosis and necrosis in plants. In materials science, it exhibits electronic and optical properties that make it suitable for use in organic electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one in lab experiments include its low cost, easy synthesis, and diverse applications. However, its limitations include its potential toxicity, instability in air and light, and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the study of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one. In medicine, further studies could focus on its potential as a chemotherapeutic agent and its interactions with other drugs. In agriculture, research could focus on developing safer and more effective herbicides based on this compound. In materials science, studies could focus on improving the charge transport properties of this compound for use in organic electronic devices. Overall, (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has the potential to contribute to various fields of research and development.
Synthesemethoden
The synthesis of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction with urea and an acid catalyst such as acetic acid to produce the final compound.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In agriculture, it has been studied for its potential as a herbicide. In materials science, it has been investigated for its use in the development of organic semiconductors.
Eigenschaften
CAS-Nummer |
7000-46-6 |
|---|---|
Molekularformel |
C18H14ClNO4 |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14ClNO4/c1-22-15-10-11(8-13(19)16(15)23-2)9-14-18(21)24-17(20-14)12-6-4-3-5-7-12/h3-10H,1-2H3/b14-9- |
InChI-Schlüssel |
SXNOJSLGABQSFI-ZROIWOOFSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)